molecular formula C15H13ClO3 B3040469 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride CAS No. 206872-00-6

2-[4-(Phenylmethoxy)phenoxy]acetyl chloride

Cat. No.: B3040469
CAS No.: 206872-00-6
M. Wt: 276.71 g/mol
InChI Key: IFUTVMVDNKCQGH-UHFFFAOYSA-N
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Description

Chemical Name: 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride CAS Number: 39188-62-0 Molecular Formula: C₁₅H₁₃ClO₃ Molecular Weight: 260.72 g/mol Synonyms: 4-Benzyloxyphenylacetyl chloride; Benzeneacetyl chloride, 4-(phenylmethoxy)- .

This compound features a phenoxy group substituted with a benzyloxy (phenylmethoxy) moiety at the para position, linked to an acetyl chloride functional group. The benzyloxy group introduces steric bulk and aromaticity, influencing reactivity and solubility. It is commonly used in organic synthesis as an acylating agent or intermediate for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUTVMVDNKCQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride typically involves the reaction of 2-[4-(Phenylmethoxy)phenoxy]acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

[ \text{2-[4-(Phenylmethoxy)phenoxy]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylmethoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[4-(Phenylmethoxy)phenoxy]acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases (e.g., NaOH) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-[4-(Phenylmethoxy)phenoxy]acetic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-[4-(Phenylmethoxy)phenoxy]acetyl chloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride involves its reactivity as an acetylating agent. It can acetylate nucleophilic sites on biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

The substituent on the phenoxy ring significantly impacts electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride 39188-62-0 Benzyloxy (C₆H₅CH₂O-) C₁₅H₁₃ClO₃ 260.72 Acylating agent; pharmaceutical intermediate
4-Methoxyphenylacetyl chloride 4693-91-8 Methoxy (CH₃O-) C₉H₉ClO₂ 184.62 Higher reactivity due to electron-donating methoxy group
4-Isopropylphenoxy acetyl chloride 223128-33-4 Isopropyl (C₃H₇-) C₁₁H₁₃ClO₂ 212.67 Bulky substituent reduces solubility in polar solvents
(4-Chloro-2-methylphenoxy)acetyl chloride* Derived from 94-74-6 Chloro (Cl-) + methyl (CH₃-) C₉H₈Cl₂O₂ 219.07 Herbicide intermediate; electron-withdrawing Cl enhances reactivity
2,6-Dimethylphenoxy acetyl chloride 13335-71-2 Two methyl groups (CH₃-) C₁₀H₁₁ClO₂ 198.65 Steric hindrance slows nucleophilic reactions

*Derived from (4-Chloro-2-methylphenoxy)acetic acid (CAS 94-74-6) via chlorination.

Reactivity and Functional Group Influence

  • Electron-Donating Groups (e.g., Methoxy, Benzyloxy) : Enhance nucleophilic acyl substitution by increasing electron density at the carbonyl carbon. For example, 4-methoxyphenylacetyl chloride reacts faster with amines than chloro-substituted analogs .
  • Electron-Withdrawing Groups (e.g., Chloro): Increase electrophilicity of the carbonyl carbon, favoring reactions with weak nucleophiles. (4-Chloro-2-methylphenoxy)acetyl chloride is widely used in herbicide synthesis due to this reactivity .
  • Steric Effects: Bulky substituents like benzyloxy or isopropyl reduce reaction rates. For instance, 4-isopropylphenoxy acetyl chloride shows slower acylation kinetics compared to methoxy analogs .

Research Findings on Substituent Effects

  • Transacylation Activity: Studies on N-phenylacetohydroxamic acids () reveal that 4-substituents like phenoxy or chloro enhance acetyl donor activity. Benzyloxy, being a bulkier phenoxy derivative, may similarly improve stability in enzymatic reactions .
  • Fungal Inhibition: highlights that phenoxy derivatives with methoxyethyl groups inhibit fungal histone deacetylases (HDACs) at low concentrations. This suggests benzyloxy-substituted analogs could exhibit enhanced bioactivity due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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